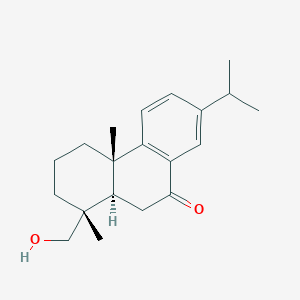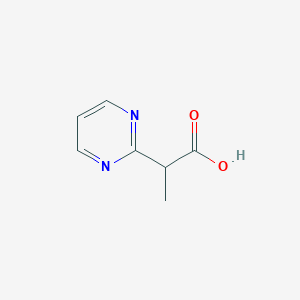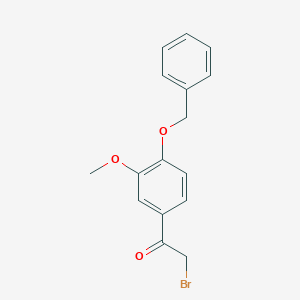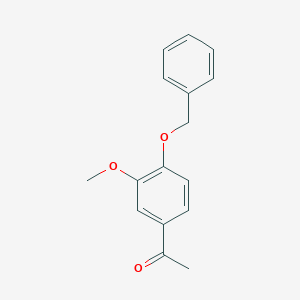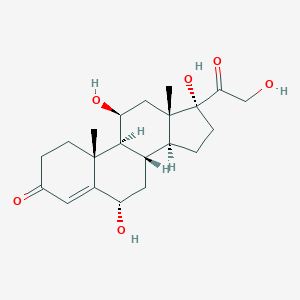
6α-羟基皮质醇
描述
6alpha-Hydroxycortisol is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a steroid compound with the molecular formula C21H30O6 and a molecular weight of 378.46 g/mol . This compound is known for its role in the metabolism of cortisol and is often studied in the context of its biological and pharmacological effects.
科学研究应用
6alpha-Hydroxycortisol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.
Biology: Studies on its role in the metabolism of cortisol and its effects on various biological processes.
Medicine: Research on its potential therapeutic effects and its role as a biomarker for certain diseases.
Industry: Used in the development of diagnostic assays and in the pharmaceutical industry for drug development
作用机制
Target of Action
6alpha-Hydroxycortisol, also known as 6alpha,11beta,17,21-Tetrahydroxypregn-4-ene-3,20-dione , is a 21-hydroxy steroid . It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins MATE1 and MATE-2K . These transporters play a crucial role in the renal excretion of various endogenous and exogenous compounds .
Mode of Action
It is known to interact with its targets, oat3, mate1, and mate-2k . These interactions facilitate the transport of 6alpha-Hydroxycortisol across cell membranes, influencing its distribution within the body .
Biochemical Pathways
It is known that the compound is involved in the metabolism of cortisol, a critical hormone in the body’s response to stress
Pharmacokinetics
It is known that oat3 plays a significant role in the urinary excretion of 6alpha-hydroxycortisol . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by the activity of OAT3 and other transporters .
Action Environment
The action of 6alpha-Hydroxycortisol may be influenced by various environmental factors. For example, the activity of the transporters it interacts with (OAT3, MATE1, and MATE-2K) can be affected by factors such as pH, temperature, and the presence of other compounds . These factors could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
6alpha-Hydroxycortisol participates in biochemical reactions as a metabolite of cortisol. It interacts with various enzymes and proteins, particularly those involved in the metabolism of cortisol . The nature of these interactions is largely determined by the structure of 6alpha-Hydroxycortisol, which includes a hydroxyl group at the 6alpha position .
Cellular Effects
The effects of 6alpha-Hydroxycortisol on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 6alpha-Hydroxycortisol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6alpha-Hydroxycortisol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6alpha-Hydroxycortisol can vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
6alpha-Hydroxycortisol is involved in the metabolic pathways of cortisol . It interacts with enzymes and cofactors involved in these pathways, and can also have effects on metabolic flux or metabolite levels.
Transport and Distribution
6alpha-Hydroxycortisol is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
准备方法
Synthetic Routes and Reaction Conditions: 6alpha-Hydroxycortisol can be synthesized through the hydroxylation of cortisol. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which catalyze the hydroxylation at the 6alpha position . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst in an aqueous medium.
Industrial Production Methods: Industrial production of 6alpha-Hydroxycortisol involves biotechnological methods using microbial or mammalian cell cultures that express the necessary cytochrome P450 enzymes. These cultures are optimized for high yield and purity of the product. The process includes fermentation, extraction, and purification steps to isolate 6alpha-Hydroxycortisol from the culture medium .
化学反应分析
Types of Reactions: 6alpha-Hydroxycortisol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6alpha-hydroxycortisone.
Reduction: Reduction reactions can convert it back to cortisol.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 6alpha-Hydroxycortisone.
Reduction: Cortisol.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
6beta-Hydroxycortisol: Another hydroxylated metabolite of cortisol, differing in the position of the hydroxyl group.
Cortisol: The parent compound from which 6alpha-Hydroxycortisol is derived.
Cortisone: An oxidized form of cortisol.
Uniqueness: 6alpha-Hydroxycortisol is unique due to its specific hydroxylation at the 6alpha position, which imparts distinct biological and pharmacological properties compared to its isomers and other cortisol metabolites. This specificity makes it a valuable compound for studying the metabolic pathways of cortisol and its related effects .
属性
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWPCIRXSCQF-HVIRSNARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316184 | |
| Record name | 6α-Hydroxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242-98-0 | |
| Record name | 6α-Hydroxycortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2242-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Hydroxycortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2242-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6α-Hydroxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.ALPHA.-HYDROXYCORTISOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55JM5DKO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a method to simultaneously measure 6β-Hydroxycortisol, 6α-Hydroxycortisol, and 6β-Hydroxycortisone in urine?
A1: The research article describes a novel method for the simultaneous measurement of 6β-Hydroxycortisol, 6α-Hydroxycortisol, and 6β-Hydroxycortisone in human urine using stable isotope dilution mass spectrometry []. This is significant because these compounds are metabolites of cortisol, a steroid hormone produced by the adrenal glands. Measuring these metabolites can provide valuable insights into cortisol metabolism and adrenal function. The ability to measure them simultaneously allows for a more comprehensive assessment compared to analyzing them individually.
Q2: What analytical challenges did the researchers address in developing this method?
A2: The researchers addressed several analytical challenges, including the need for high sensitivity and specificity to accurately measure the low concentrations of these metabolites in urine. They achieved this by using deuterium-labeled internal standards for each analyte, allowing for accurate quantification even in the presence of other compounds in the urine matrix []. Additionally, they utilized gas chromatography coupled with mass spectrometry, which provides excellent separation and detection capabilities for complex biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


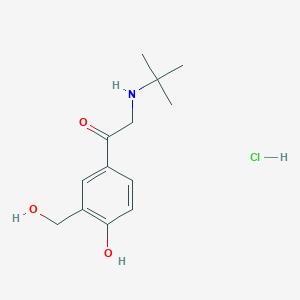
![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)
![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)

![Tributyl[(methoxymethoxy)methyl]stannane](/img/structure/B30004.png)
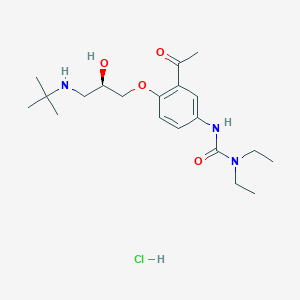
![(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B30009.png)
